EP4 receptor agonist 2

Pharmacology GPCR Signaling cAMP Assay

EP4 receptor agonist 2 (also known as compound is a synthetic prostaglandin E2 (PGE2) analog that functions as a potent agonist of the EP4 receptor, a Gαs-coupled GPCR. It demonstrates a high degree of functional potency, with an EC50 value of 0.8 nM in cellular assays.

Molecular Formula C27H32ClNO4
Molecular Weight 470.0 g/mol
Cat. No. B159508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEP4 receptor agonist 2
Synonyms(2R)-2-[(1E)-3-(4'-chloro-2'-methyl[1,1'-biphenyl]-3-yl)-3-hydroxy-1-propen-1-yl]-5-oxo-1-pyrrolidineheptanoic acid
Molecular FormulaC27H32ClNO4
Molecular Weight470.0 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)C(C=CC3CCC(=O)N3CCCCCCC(=O)O)O
InChIInChI=1S/C27H32ClNO4/c1-19-17-22(28)10-13-24(19)20-7-6-8-21(18-20)25(30)14-11-23-12-15-26(31)29(23)16-5-3-2-4-9-27(32)33/h6-8,10-11,13-14,17-18,23,25,30H,2-5,9,12,15-16H2,1H3,(H,32,33)/b14-11+/t23-,25?/m0/s1
InChIKeyLMJHPADNCZPRCN-KSPGTVSPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

EP4 Receptor Agonist 2 (Compound 31): A Potent EP4 Agonist with Quantifiable Selectivity


EP4 receptor agonist 2 (also known as compound 31) is a synthetic prostaglandin E2 (PGE2) analog that functions as a potent agonist of the EP4 receptor, a Gαs-coupled GPCR [1]. It demonstrates a high degree of functional potency, with an EC50 value of 0.8 nM in cellular assays [1]. Its receptor binding profile shows a Ki of 3.1 nM for the target EP4 receptor, while displaying minimal affinity for the EP2 (Ki >100,000 nM) and EP3 (Ki = 38,000 nM) receptors [1]. This compound, described in a key 2004 publication, serves as a foundational tool for studying EP4-mediated signaling and for applications where a defined balance of potency and selectivity is required [1].

EP4-selective cAMP pathway studies in inflammation and fibrosis
Non-tetrazole 2-pyrrolidinone scaffold supports SAR and medicinal chemistry
Literature-validated pharmacological tool in muscle and IBD models

Why EP4 Agonists Are Not Interchangeable: Evidence for EP4 Receptor Agonist 2 Differentiation


While multiple EP4 receptor agonists are commercially available, they exhibit significant differences in their affinity (Ki) for EP4, their functional potency (EC50), and crucially, their selectivity profile against the related EP1, EP2, and EP3 prostanoid receptors [1][2]. The concept of a 'generic' EP4 agonist is invalid for rigorous scientific work because small variations in selectivity can profoundly alter biological outcomes, leading to off-target effects or inconsistent results in downstream assays [3]. For instance, an agonist with higher affinity for EP3 or EP2 may trigger confounding signaling cascades, compromising data interpretation in inflammation, immunology, or bone biology studies [2][3]. Therefore, selecting an agonist like EP4 receptor agonist 2 requires a careful evaluation of its specific quantitative profile against that of other candidates to ensure the intended biological question is being accurately addressed. The evidence below provides the necessary comparator data to guide this critical selection.

EP3 selectivity fingerprints diverge significantly among EP4 agonists; residual EP3 activation may confound results if profiles are not matched
cAMP functional potency does not scale with binding affinity across chemotypes; efficacy assumptions require verification per agonist

Comparative Potency and Selectivity Data: EP4 Receptor Agonist 2 vs. Key Alternatives


Functional Potency (EC50) Comparison: EP4 Receptor Agonist 2 vs. L-902688

EP4 receptor agonist 2 exhibits a functional EC50 of 0.8 nM, indicating its high potency in activating the EP4 receptor [1]. In direct cross-study comparison, L-902688, another potent EP4 agonist, demonstrates a similar EC50 of 0.6 nM [2]. This comparison shows that EP4 receptor agonist 2 has potency in the sub-nanomolar range, comparable to the most potent reference agonists available.

EP3 Selectivity Window
Reported
~12,000-fold vs EP3 (Ki 38,000 nM)
Supports EP4-selective interpretation; intermediate window aids co-expression model analysis
CAY10580 ~57-fold; L-902688, KMN-159 lack discrete EP3 Ki
Pharmacology GPCR Signaling cAMP Assay

Binding Affinity (Ki) and Selectivity Profile: EP4 Receptor Agonist 2 vs. Rivenprost (ONO-4819)

EP4 receptor agonist 2 binds to the EP4 receptor with a Ki of 3.1 nM. It demonstrates exceptional selectivity over the EP2 (Ki >100,000 nM) and EP3 (Ki = 38,000 nM) receptors [1]. In comparison, Rivenprost (ONO-4819) has a higher EP4 affinity (Ki = 0.7 nM) but a different selectivity profile, with Ki values of 620 nM for EP2 and 56 nM for EP3 [2]. The key differentiation is that EP4 receptor agonist 2 provides a >32,000-fold selectivity for EP4 over EP2, and >12,000-fold over EP3, while Rivenprost has an ~885-fold selectivity for EP4 over EP2 and an ~80-fold selectivity over EP3.

cAMP Functional Potency
Reported
EC50 0.8 nM (EC50/Ki ratio 0.26)
Comparable functional response to L-902688 despite lower binding; useful for SAR studies
KAG-308 EC50 17 nM; KMN-159 ALP EC50 10.6 nM
Receptor Pharmacology Binding Assays Selectivity

Selectivity Window: EP4 Receptor Agonist 2 vs. KAG-308

KAG-308 is a clinically-investigated EP4 agonist with a Ki of 2.57 nM for EP4. Its selectivity profile shows Ki values of 1540 nM for EP2, 32.4 nM for EP3, and 1410 nM for EP1 [1]. When comparing the EP4/EP3 selectivity ratios, EP4 receptor agonist 2 has a ratio of >12,000 (38,000 nM / 3.1 nM), whereas KAG-308 has a ratio of ~12.6 (32.4 nM / 2.57 nM). This indicates that EP4 receptor agonist 2 is roughly three orders of magnitude more selective against the EP3 receptor.

Purity & Solubility
Data to verify
99.0% purity; EtOH solubility 50 mg/mL
Supports high-concentration formulation; verify lot-specific CoA
Supplier data; 10× higher than TCS 2510 (5 mg/mL)
Selectivity Profiling GPCR Off-Target Effects

In Vivo Efficacy Benchmarking: EP4 Agonist Class Validation in a Colitis Model

While direct in vivo data for EP4 receptor agonist 2 is not available, the therapeutic relevance of its class can be quantified by studies with structurally related EP4 agonists. In a DSS-induced mouse colitis model, a potent EP4 agonist demonstrated superior efficacy to sulfasalazine. At a dose of 0.2 mg/kg, the EP4 agonist was superior to sulfasalazine at 100 mg/kg in reducing colitis symptoms, preventing the increase of innate immune cells, and ameliorating colonic inflammation [1]. This 500-fold potency difference in vivo highlights the potential therapeutic index and disease-modifying capability of this chemical class.

Scaffold Differentiation
Class-level
2-Pyrrolidinone lactam; non-tetrazole
Synthetically orthogonal starting point vs. tetrazole-containing agonists
Well-characterized SAR from Elworthy et al. (2004)
In Vivo Pharmacology IBD Therapeutic Efficacy

Recommended Research Applications for EP4 Receptor Agonist 2 Based on Quantitative Evidence


Defining EP4-Specific Signaling in Complex Cellular Systems

This agonist is optimally suited for experiments that require the clean dissection of EP4-mediated signaling from that of other EP receptors. Its exceptional selectivity profile, particularly the >12,000-fold window over EP3 and >32,000-fold over EP2, makes it the superior choice for confirming that observed biological effects (e.g., cAMP elevation, gene expression changes) are exclusively driven by EP4 activation, avoiding confounding Gi-mediated (EP3) or alternative Gs-mediated (EP2) signaling.

High-Throughput Screening (HTS) for EP4 Antagonists or Modulators

With its potent sub-nanomolar EC50 (0.8 nM) and well-defined selectivity, EP4 receptor agonist 2 serves as an ideal tool compound in HTS and lead optimization campaigns. It can be used as a reference agonist to set up robust, sensitive, and reproducible assays for identifying novel EP4 antagonists or allosteric modulators, where a strong and specific agonist-induced signal is required for accurate detection of inhibition.

Investigating EP4's Role in Epithelial Barrier Function and Inflammation

Based on the strong class-level evidence that EP4 agonism promotes mucosal healing and reduces inflammation in models of colitis at low doses, this compound is a strong candidate for in vitro mechanistic studies. It can be used to investigate the specific pathways (e.g., cytokine modulation, tight junction protein regulation) downstream of EP4 that are responsible for these protective effects, particularly in gastrointestinal and pulmonary epithelial models.

Comparative Pharmacology Studies with Other Prostanoid Receptor Ligands

EP4 receptor agonist 2's unique selectivity fingerprint (high selectivity over EP2/EP3, distinct from L-902688 and KAG-308) makes it an invaluable tool for comparative pharmacology studies. Researchers can use it in a panel alongside agonists like Rivenprost or KAG-308 to systematically map the functional consequences of varying selectivity profiles, thereby deconvoluting the complex and often opposing roles of the EP1-4 receptor family in a given biological system.

Application
Selection Property
Validation Focus
EP4-selective cAMP signaling in EP3+ tissues
EP3 selectivity window characterization
Verify EP4-specific vs. EP3-mediated response
High-concentration in vivo dosing
Ethanol/DMSO solubility profile
Formulation compatibility and solvent burden
Medicinal chemistry SAR campaigns
Non-tetrazole lactam scaffold
Synthetic accessibility and SAR expansion
cAMP-signaling reference standard in disease models
Literature-validated tool compound
Reproducibility of cAMP response at reported concentrations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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